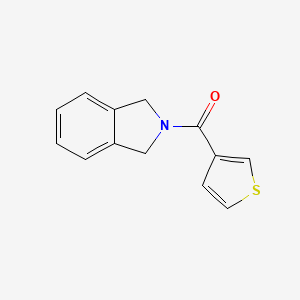

Isoindolin-2-yl(thiophen-3-yl)methanone

Description

Isoindolin-2-yl(thiophen-3-yl)methanone is a methanone derivative featuring an isoindoline moiety linked to a thiophene ring via a ketone group. Methanones with heterocyclic substituents, like thiophene or isoindoline, are often explored for their electronic, catalytic, and pharmaceutical applications due to their conjugated π-systems and functional versatility .

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYFHNDGGCCRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-2-yl(thiophen-3-yl)methanone can be synthesized through various synthetic routes. One common method involves the condensation of isoindoline derivatives with thiophene carboxylic acids under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(thiophen-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted isoindoline and thiophene compounds.

Scientific Research Applications

Medicinal Chemistry

Isoindolin-2-yl(thiophen-3-yl)methanone has been investigated for its potential as a therapeutic agent, particularly in the following areas:

- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammatory diseases. For instance, it has been reported to inhibit Spleen Tyrosine Kinase (SYK), which is involved in autoimmune responses, potentially leading to new treatments for conditions like rheumatoid arthritis .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further development as an anticancer drug .

Neuroprotection

Research suggests that this compound may exhibit neuroprotective effects, particularly against neurodegenerative diseases. Its ability to modulate kinase activity could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease, where kinase dysregulation is a contributing factor.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its action on cytokine production. Studies have indicated that it can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders .

Data Tables

| Application Area | Specific Target/Effect | Notes |

|---|---|---|

| Medicinal Chemistry | Protein Kinase Inhibition | Inhibits SYK kinase; potential for autoimmune diseases |

| Anticancer Activity | Induces apoptosis | Targets cancer cell signaling pathways |

| Neuroprotection | Modulates kinase activity | Potential benefits in neurodegenerative diseases |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Significant decrease observed in vitro |

Case Study 1: Inhibition of SYK Kinase

In a study published by the World Intellectual Property Organization, this compound was identified as a potent inhibitor of SYK kinase. The results demonstrated that treatment with this compound led to a significant decrease in inflammatory cytokine production in vitro, suggesting its potential for treating autoimmune diseases. This study emphasizes the need for further exploration into its therapeutic applications.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound revealed that it can selectively induce apoptosis in various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation, highlighting its relevance as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism by which Isoindolin-2-yl(thiophen-3-yl)methanone exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological response .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes: Palladium-catalyzed cross-coupling and base-mediated cycloadditions are common for thiophene-containing methanones . Isoindoline derivatives may require specialized cyclization or tandem reactions, as seen in benzo[b]thiophen-3-yl methanones .

- Yields and Purity : High yields (e.g., 86% for compound 3ad ) are achievable with optimized protocols, though purification often relies on column chromatography .

- Characterization : NMR and HRMS are standard for confirming structures, while X-ray diffraction (e.g., compound in ) provides precise geometric data, such as dihedral angles between aromatic rings.

Electronic and Geometric Properties

- Thiophene vs. Isoindoline Substituents : Thiophene rings enhance electron delocalization, whereas isoindoline introduces a bicyclic structure that may alter solubility and steric effects. For example, the compound in exhibits a dihedral angle of 63.0(4)° between thiophene and benzene rings, influencing π-π stacking interactions.

- Impact of Tosyl/Piperidine Groups : Electron-withdrawing groups (e.g., tosyl in 3ad ) or bulky substituents (e.g., piperidine in 4c ) can modulate reactivity and crystallinity .

Pharmacological and Catalytic Relevance

- Catalytic Applications: Palladium-catalyzed methods (e.g., ) are critical for synthesizing methanones, with implications for drug discovery and materials science.

Biological Activity

Isoindolin-2-yl(thiophen-3-yl)methanone is a compound of interest due to its diverse biological activities, which have been explored in various studies. This article provides an overview of the compound's synthesis, biological mechanisms, and specific activities, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features a unique combination of isoindoline and thiophene moieties, contributing to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.

Table 1: Key Synthetic Steps for this compound

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of isoindoline structure |

| 2 | Acylation | Introduction of the thiophen-3-yl group |

| 3 | Purification | Crystallization or chromatographic methods |

The biological activity of isoindolin derivatives often involves interaction with multiple molecular targets, influencing various biochemical pathways. The compound is believed to exert its effects through mechanisms similar to those observed in related structures, such as chalcones.

Key Mechanisms:

- Antioxidant Activity: Isoindoline derivatives can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Anticancer Properties: Compounds like this compound have shown potential in inhibiting cancer cell proliferation.

3.1 Anticancer Activity

Research has demonstrated that isoindolin derivatives exhibit significant anticancer properties across various cancer cell lines.

Table 2: Anticancer Efficacy of Isoindolin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 0.78 | Induction of apoptosis |

| Isoindolin derivative A | MCF-7 (Breast) | 1.14 | Cell cycle arrest |

| Isoindolin derivative B | HCT116 (Colon) | 0.53 | Inhibition of DNA synthesis |

In a study involving MDA-MB-231 cells, isoindolin derivatives were shown to decrease cell viability significantly at concentrations as low as 0.78 µM, indicating potent anticancer activity .

3.2 Antimicrobial Activity

Isoindolin derivatives also display antimicrobial properties against various pathogens.

Table 3: Antimicrobial Activity of Isoindolin Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| Isoindolin derivative C | Escherichia coli | 32 µg/mL |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of isoindoline compounds:

- Study on Anticancer Properties: A comprehensive investigation on isoindoline derivatives revealed that modifications on the thiophene ring could enhance anticancer efficacy against breast cancer cells .

- Antimicrobial Screening: Research demonstrated that isoindoline compounds exhibited significant antimicrobial activity against various strains, suggesting their utility in developing new antibiotics .

Q & A

Q. What are the established synthetic routes for Isoindolin-2-yl(thiophen-3-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the isoindoline ring via cyclization of precursors such as phthalimides or benzamides.

- Step 2 : Introduction of the thiophene-3-yl moiety through nucleophilic substitution or Friedel-Crafts acylation under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 3 : Final coupling using solvents like dimethylformamide (DMF) or dichloromethane (DCM) with catalysts (e.g., Pd for cross-coupling) to enhance reaction rates. Reaction conditions (temperature, solvent purity) are critical for optimizing yields (typically 40–75%) and minimizing side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton environments, particularly the isoindoline and thiophene rings.

- X-ray Crystallography : Resolves 3D molecular geometry; SHELX programs are widely used for refinement and validation .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and aromatic C–H stretching vibrations. Data cross-validation between techniques ensures structural accuracy, especially for resolving conformational ambiguities .

Q. What are the primary chemical reactions involving this compound?

Reactivity is dominated by:

- Electrophilic Substitution : Thiophene’s sulfur atom directs reactions (e.g., bromination at the 2-position).

- Nucleophilic Attack : The methanone carbonyl is susceptible to nucleophiles like Grignard reagents.

- Oxidation/Reduction : Thiophene rings can form sulfoxides, while ketones may reduce to alcohols using agents like NaBH₄ . Reaction monitoring via TLC/HPLC is recommended to track progress .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict electronic properties?

DFT calculations (e.g., using B3LYP functionals) model:

- Electron Density Distribution : Highlights reactive sites (e.g., thiophene’s sulfur or methanone carbonyl).

- HOMO-LUMO Gaps : Predicts charge-transfer behavior, relevant for organic semiconductor applications . Validation against experimental UV-Vis or cyclic voltammetry data is essential to address discrepancies in theoretical vs. observed band gaps .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values or receptor binding affinities may arise from:

- Purity Issues : Impurities in synthesized batches can skew results; HPLC purification is advised .

- Assay Conditions : Variability in cell lines or buffer pH impacts activity. Standardized protocols (e.g., MTT assays) reduce noise .

- Structural Analogues : Compare activity with derivatives (e.g., pyridinyl or furanyl substitutions) to isolate pharmacophore contributions .

Q. How are crystallographic data validated to ensure structural reliability?

SHELXL refines X-ray data by:

- Residual Factor (R) Optimization : Targets R < 0.05 for high-resolution structures.

- Hydrogen Bonding Networks : Validates intermolecular interactions (e.g., N–H···O chains in isoindoline derivatives) .

- Twinned Data Handling : SHELXE resolves overlapping reflections in macromolecular crystals .

Q. What methodologies elucidate biological mechanisms of action?

- Molecular Docking : Screens against targets like 11β-HSD1 (linked to metabolic disorders) using AutoDock/Vina .

- Kinetic Studies : Measures enzyme inhibition (e.g., via fluorescence quenching) to determine Kᵢ values .

- Metabolite Profiling : LC-MS identifies degradation products or active metabolites in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.